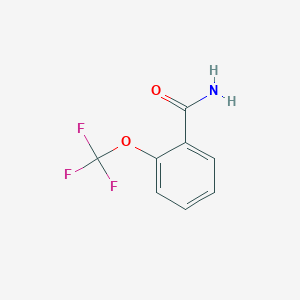

2-(Trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXDVUAHROLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380409 | |

| Record name | 2-(Trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127979-74-2 | |

| Record name | 2-(Trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127979-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzamide

CAS Number: 127979-74-2

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and development. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes and analytical methodologies, and explores its potential biological activities based on related structures.

Chemical and Physical Properties

This compound is a white solid at room temperature. The trifluoromethoxy group significantly influences its lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry for enhancing the bioavailability of drug candidates.[1]

| Property | Value | Reference |

| CAS Number | 127979-74-2 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| Melting Point | 153-155 °C | |

| Appearance | White solid | |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(Trifluoromethoxy)benzoic acid

A potential method for the synthesis of the carboxylic acid intermediate is the silver-mediated trifluoromethoxylation of the corresponding aryl stannane or arylboronic acid.

Experimental Protocol (Hypothetical):

-

Preparation of the Aryl Stannane/Boronic Acid: The synthesis would begin with a suitable ortho-substituted benzene derivative, such as 2-bromobenzoic acid or 2-iodobenzoic acid, which would be converted to its corresponding stannane or boronic acid derivative using standard organometallic procedures.

-

Silver-Mediated Trifluoromethoxylation: The resulting aryl stannane or arylboronic acid would then be subjected to a silver-mediated cross-coupling reaction with a trifluoromethoxide source. This reaction provides access to aryl trifluoromethyl ethers.

-

Purification: The crude 2-(trifluoromethoxy)benzoic acid would be purified using standard techniques such as column chromatography or recrystallization.

Conversion to this compound

The resulting 2-(trifluoromethoxy)benzoic acid can be converted to the corresponding amide through several established methods. One common and effective method involves the use of a coupling agent.

Experimental Protocol:

-

Activation of the Carboxylic Acid: In an inert solvent such as dichloromethane or dimethylformamide, 2-(trifluoromethoxy)benzoic acid (1 equivalent) is treated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Amidation: An ammonia source, such as ammonium chloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents), is added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.

-

Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7-8 ppm). The amide protons (-CONH₂) would likely appear as two broad singlets. |

| ¹³C NMR | The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine). |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group would be observed. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight (205.14). Fragmentation patterns would likely involve the loss of the amide group (-NH₂) and the trifluoromethoxy group (-OCF₃). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations would be present. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate the purity of the compound. The retention time would be dependent on the specific column and mobile phase used. |

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been directly reported for this compound, studies on structurally related compounds provide insights into its potential therapeutic applications.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Derivatives of trifluoromethyl and trifluoromethoxy benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is considered beneficial for cardiovascular health. It is plausible that this compound could exhibit similar inhibitory activity.

Hedgehog Signaling Pathway Inhibition

Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the development and progression of various cancers. Therefore, this compound could potentially act as an antagonist of this pathway.

Conclusion

This compound is a fluorinated molecule with potential applications in pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. The proposed synthetic and analytical methods offer a practical framework for its preparation and characterization. Furthermore, the potential for this compound to modulate important biological pathways, such as CETP and Hedgehog signaling, warrants further investigation to elucidate its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their studies on this promising molecule.

References

2-(Trifluoromethoxy)benzamide molecular formula and weight

This guide provides an in-depth look at the fundamental physicochemical properties of 2-(Trifluoromethoxy)benzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The molecular formula and molecular weight are foundational data points for any chemical compound, crucial for a wide range of experimental and theoretical applications. The table below summarizes these key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂[1] |

| Molecular Weight | 205.14 g/mol [1][2] |

Logical Relationship of Chemical Data

The following diagram illustrates the hierarchical relationship between the chemical name, its corresponding molecular formula, and its calculated molecular weight. This visualization provides a clear and logical flow of how these core chemical identifiers are interconnected.

Figure 1. Relationship between chemical name, formula, and weight.

References

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathways for the preparation of 2-(trifluoromethoxy)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The document outlines two principal routes starting from readily available precursors: 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzonitrile. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the efficient synthesis of this valuable compound.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethoxy group (-OCF₃) can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to this compound is of critical importance. This guide details the most common and effective laboratory-scale syntheses of this compound.

Synthetic Pathways

Two primary and reliable synthetic pathways for this compound have been established, proceeding via either the amidation of a carboxylic acid derivative or the hydrolysis of a nitrile.

A third, less direct route, could theoretically proceed via a multi-step process from 2-(trifluoromethoxy)aniline. However, this pathway is less efficient and not commonly employed for the direct synthesis of the target benzamide.

Below are the detailed visualizations and descriptions of the two primary synthetic routes.

Figure 1: Overview of the primary synthetic pathways to this compound.

Pathway 1: Amidation of 2-(Trifluoromethoxy)benzoic Acid

This is a classic and highly versatile two-step approach. First, 2-(trifluoromethoxy)benzoic acid is converted to the more reactive acyl chloride. This intermediate is then reacted with an ammonia source to furnish the desired benzamide.

Figure 2: Workflow for the synthesis of this compound via the amidation pathway.

Pathway 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile

This method provides a more direct route from the corresponding benzonitrile. The nitrile is subjected to partial hydrolysis under basic conditions to yield the primary amide. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.

Figure 3: Workflow for the synthesis of this compound via the hydrolysis pathway.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound, based on analogous reactions with 2-(trifluoromethyl) derivatives.

Table 1: Amidation of 2-(Trifluoromethoxy)benzoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethoxy)benzoyl Chloride | Analogous reaction[1] |

| Reagent | Ammonia gas | Analogous reaction[1] |

| Solvent | Isopropanol | Analogous reaction[1] |

| Temperature | -10 to 0 °C | Analogous reaction[1] |

| Reaction Time | 3.5 hours | Analogous reaction[1] |

| Yield | >90% (expected) | Analogous reaction[1] |

| Purity | >98% (expected) | - |

Table 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethoxy)benzonitrile | Analogous reaction[2] |

| Reagent | Sodium Hydroxide | Analogous reaction[2] |

| Solvent | Water | Analogous reaction[2] |

| Temperature | 100 °C | Analogous reaction[2] |

| Reaction Time | 2 hours | Analogous reaction[2] |

| Yield | ~90% | Analogous reaction[2] |

| Purity (HPLC) | >98% | Analogous reaction[2] |

Experimental Protocols

The following are detailed, step-by-step experimental protocols for the synthesis of this compound. These are adapted from established procedures for the analogous trifluoromethyl compounds and are expected to be directly applicable.

Protocol for Pathway 1: Amidation of 2-(Trifluoromethoxy)benzoyl Chloride

Step 1: Synthesis of 2-(Trifluoromethoxy)benzoyl Chloride

-

To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield crude 2-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Method A: Using Aqueous Ammonia

-

Dissolve the crude 2-(trifluoromethoxy)benzoyl chloride (1.0 eq) in a suitable solvent such as acetone or THF.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise with vigorous stirring.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Method B: Using Ammonia Gas[1]

-

Take 2-(Trifluoromethyl)benzoyl chloride (50 g) and isopropanol (400 g) in a reaction vessel.[1]

-

Purge ammonia gas into the reaction vessel while maintaining the temperature between -10 °C and 0 °C.[1]

-

Stir the reaction for 3.5 hours.[1]

-

Ammonium chloride will precipitate out of the solution. Filter the reaction mixture to obtain a filtrate.[1]

-

Concentrate the filtrate to obtain 2-(trifluoromethyl)benzamide.[1]

Protocol for Pathway 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile[2]

-

Dissolve 24g of NaOH in 200mL of water in a reaction vessel.[2]

-

Add 34.2g of 2-(trifluoromethyl)benzonitrile to the solution.[2]

-

Heat the mixture to 100 °C and stir for 2 hours.[2]

-

Monitor the reaction by HPLC to confirm the complete consumption of the starting material.[2]

-

Cool the reaction solution to room temperature, which should cause a white solid to precipitate.[2]

-

Collect the solid by suction filtration and dry to obtain the product.[2] This procedure yields approximately 34g of 2-(trifluoromethyl)benzamide with a purity of 98.8% (HPLC) and a yield of 89.9%.[2]

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The amidation of 2-(trifluoromethoxy)benzoyl chloride and the hydrolysis of 2-(trifluoromethoxy)benzonitrile both offer high yields and produce a high-purity product. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this and related fluorinated molecules.

References

Physical and chemical characteristics of 2-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-(Trifluoromethoxy)benzamide. The information is intended for researchers and professionals involved in medicinal chemistry, drug development, and agrochemical synthesis, offering detailed data and procedural insights.

Core Chemical and Physical Characteristics

This compound is a fluorinated aromatic compound recognized for its utility as a key intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group (-OCF₃) significantly influences its chemical properties, enhancing metabolic stability and lipophilicity in derivative compounds, which is a valuable attribute in drug design.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 127979-74-2 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.14 g/mol | [1][2] |

| Melting Point | 153-155 °C | |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | |

| Storage | Store in a cool, dry place; Sealed in dry, Room Temperature. | [1] |

| MDL Number | MFCD00042407 | [1][2] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound. These methods are based on established chemical principles for analogous compounds.

A common and effective method for synthesizing this compound is through the amidation of its corresponding acyl chloride, 2-(Trifluoromethoxy)benzoyl chloride.

Objective: To prepare this compound from 2-(Trifluoromethoxy)benzoyl chloride and an ammonia source.

Materials:

-

2-(Trifluoromethoxy)benzoyl chloride

-

Ammonium hydroxide (aqueous ammonia) or ammonia gas

-

An appropriate solvent (e.g., Isopropanol, Dichloromethane, or water)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Trifluoromethoxy)benzoyl chloride in a suitable solvent. Cool the flask in an ice bath to maintain a low temperature (typically 0-10 °C).

-

Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution. The reaction is exothermic and should be controlled by the rate of addition and cooling.

-

Reaction Monitoring: Allow the reaction to stir for several hours (e.g., 2-4 hours) at a controlled temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting benzoyl chloride.

-

Isolation: Upon completion, the solid product, this compound, will often precipitate from the solution. If an organic solvent was used, the resulting ammonium chloride salt may also precipitate.

-

Purification:

-

Filter the reaction mixture to collect the solid precipitate.

-

Wash the solid with cold water to remove any remaining ammonium salts.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

To confirm the identity and purity of synthesized this compound, several standard analytical techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure.

-

Methodology:

-

Prepare a sample by dissolving a small amount (5-10 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: Aromatic protons in the range of 7-8 ppm and two distinct signals for the amide (-NH₂) protons.

-

Expected ¹³C NMR signals: Signals for the carbonyl carbon (~165-170 ppm), aromatic carbons, and a characteristic signal for the trifluoromethoxy carbon, which will show coupling to fluorine.

-

Expected ¹⁹F NMR: A singlet corresponding to the -OCF₃ group.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum.

-

Expected characteristic peaks: N-H stretching vibrations for the amide group (two bands around 3100-3500 cm⁻¹), a strong C=O stretching vibration (around 1650-1680 cm⁻¹), and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 205.14 g/mol .

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Biological and Pharmacological Context

This compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules.[1] Its structural motifs are found in compounds developed for pharmaceutical and agrochemical applications.

-

Pharmaceutical Applications: The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and improve binding affinity to target proteins. Benzamide derivatives themselves are explored for a range of activities, including as anti-inflammatory and analgesic agents.[1]

-

Agrochemical Applications: In agrochemistry, the electron-withdrawing nature of the trifluoromethoxy group can increase the reactivity and environmental persistence of compounds, making it a valuable feature in the design of novel herbicides and fungicides.[1]

Currently, there is no specific, publicly available information detailing the direct biological activity or signaling pathway modulation of this compound itself. Its significance lies in its role as a precursor.

Role as a Synthetic Intermediate

Caption: Role of this compound as a key intermediate.

References

Unveiling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(Trifluoromethoxy)benzamide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the potential mechanism of action of 2-(Trifluoromethoxy)benzamide. This document synthesizes the current understanding of this compound, drawing from its known chemical properties and the biological activities of structurally analogous molecules to postulate its potential pharmacological pathways.

Introduction

This compound is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethoxy group at the ortho position. While primarily utilized as a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals, its intrinsic biological activities remain an area of active investigation. The presence of the trifluoromethoxy group is of significant interest in medicinal chemistry, as it is known to enhance key pharmacokinetic properties such as metabolic stability and lipophilicity, thereby improving the drug-like characteristics of a molecule.[1] This guide aims to provide a detailed overview of the potential mechanisms through which this compound may exert biological effects, based on available data for related compounds.

Physicochemical Properties and their Implications for Bioactivity

The unique properties of the trifluoromethoxy (-OCF₃) group are central to understanding the potential action of this compound. This group is a strong electron-withdrawing moiety, which can significantly influence the electronic environment of the benzamide scaffold. This, in turn, can affect its binding affinity to biological targets. Furthermore, the high lipophilicity imparted by the -OCF₃ group can enhance the compound's ability to cross cellular membranes, potentially allowing it to reach intracellular targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Bioactivity |

| Molecular Formula | C₈H₆F₃NO₂ | |

| Molecular Weight | 205.14 g/mol | |

| LogP (Predicted) | ~2.5 | Enhanced membrane permeability |

| pKa (Predicted) | ~8.5 (amide proton) | Potential for hydrogen bonding |

Note: Predicted values are based on computational models and may vary from experimental data.

Postulated Mechanisms of Action Based on Analogous Compounds

Direct experimental evidence elucidating the specific mechanism of action of this compound is not currently available in the public domain. However, by examining the biological activities of structurally similar benzamide derivatives, particularly those containing trifluoromethyl (-CF₃) groups, we can infer potential pathways and molecular targets.

Ion Channel Modulation

Several benzamide derivatives have been identified as modulators of ion channels. For instance, a study on N-[(R)-1-((R)-7-chloro-1-isopropyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamoyl)-2-(2-fluorophenyl)-ethyl]-4-fluoro-2-trifluoromethyl-benzamide demonstrated its activity as a peripherally acting Na(v)1.7 sodium channel blocker, suggesting a potential role in pain management.[] Given the structural similarities, it is plausible that this compound could also interact with ion channels, although the specific channels and the nature of the interaction would require experimental validation.

Enzyme Inhibition

The benzamide scaffold is a common feature in many enzyme inhibitors. For example, benzamide itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. While no direct studies link this compound to PARP inhibition, the core structure suggests this as a potential, albeit speculative, avenue of investigation.

Antifungal Activity

A novel aromatic carboxylic acid amide, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, has exhibited significant antifungal activity against phytopathogenic fungi such as Pythium aphanidermatum and Rhizoctonia solani.[] Molecular docking studies from this research indicated that the trifluoromethyl group and the carbonyl oxygen of the benzamide moiety form hydrogen bonds with key amino acid residues (TYR58 and TRP173) in the target enzyme. This suggests a potential fungicidal mechanism for benzamide derivatives that could be shared by this compound.

Table 2: Biological Activities of Structurally Related Benzamide Derivatives

| Compound Class | Biological Activity | Potential Mechanism |

| Trifluoromethyl-substituted benzamides | Analgesic (Na(v)1.7 blockade)[] | Modulation of ion channel activity |

| Antifungal[] | Enzyme inhibition via hydrogen bonding | |

| Benzimidazole derivatives (structurally related) | Antiparasitic[3][4] | Disruption of cellular processes in parasites |

| Ferroptosis induction[5][6] | Inhibition of cystine/glutamate antiporter (system Xc⁻) |

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of focused in vitro and in vivo experiments are necessary.

Target Identification and Validation

-

High-Throughput Screening (HTS): A broad screening campaign against a panel of known drug targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, could identify initial hits.

-

Affinity Chromatography: Immobilized this compound can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

-

Differential Scanning Fluorimetry (DSF): This technique can be used to assess the direct binding of the compound to purified proteins and measure binding affinity.

In Vitro Mechanistic Assays

-

Enzyme Inhibition Assays: If a target enzyme is identified, its inhibition by this compound should be quantified by determining the IC₅₀ value.

-

Electrophysiology: For ion channel targets, patch-clamp experiments can characterize the effect of the compound on channel gating and conductance.

-

Cell-Based Signaling Assays: Reporter gene assays or western blotting can be used to determine the effect of the compound on specific signaling pathways downstream of its target.

In Vivo Efficacy Studies

Based on the results of in vitro studies, appropriate animal models of disease can be selected to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Visualizing Potential Pathways and Concepts

To aid in the conceptualization of the potential roles of this compound, the following diagrams illustrate key concepts.

References

- 1. This compound [myskinrecipes.com]

- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Intermediate: A Technical Review of 2-(Trifluoromethoxy)benzamide

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on 2-(trifluoromethoxy)benzamide. While literature directly focusing on the discovery and biological activity of this specific positional isomer is limited, this review consolidates available data on its synthesis, properties, and contextualizes its potential applications through analogous trifluoromethoxy-substituted benzamides.

Introduction

This compound is a fluorinated organic compound with the chemical formula C₈H₆F₃NO₂. The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the benzamide scaffold is anticipated to confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a molecule of interest in medicinal chemistry and agrochemical research.[1] This guide delves into the synthetic pathways toward this compound, its known properties, and explores potential biological activities by examining closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 127979-74-2 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| Melting Point | 153-155 °C | N/A |

| Appearance | White to off-white crystalline powder (inferred) | N/A |

Synthesis and Discovery

The direct discovery or first reported synthesis of this compound is not well-documented in readily available scientific literature, suggesting it has primarily been of interest as a synthetic intermediate. The logical synthetic approaches to this compound involve the preparation of key precursors, namely 2-(trifluoromethoxy)aniline or 2-(trifluoromethoxy)benzoic acid, followed by amidation.

Synthesis of 2-(Trifluoromethoxy)aniline

A plausible synthetic route to the key precursor, 2-(trifluoromethoxy)aniline, has been outlined in patent literature. This multi-step process begins with the nitration of 1,2-dichloro-4-trifluoromethoxybenzene, followed by a reduction of the nitro group to an amine. A subsequent dehalogenation step would be required to yield the final product.

Caption: Synthetic pathway to 2-(trifluoromethoxy)aniline.

Conversion to this compound

Once 2-(trifluoromethoxy)aniline is obtained, it can be converted to this compound through a series of established organic reactions. A probable pathway involves the diazotization of the aniline followed by cyanation (Sandmeyer reaction) to yield 2-(trifluoromethoxy)benzonitrile. Subsequent hydrolysis of the nitrile group would afford this compound.

Alternatively, 2-(trifluoromethoxy)benzoic acid can be synthesized from 2-(trifluoromethoxy)aniline via diazotization and hydrolysis. The resulting carboxylic acid can then be converted to the benzamide. A common method for this final step is the activation of the carboxylic acid, for example, by conversion to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia or ammonium hydroxide.

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed journals. However, based on general procedures for analogous reactions, the following protocols can be inferred.

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzamide from 2-(Trifluoromethyl)benzoyl chloride (Analogous Reaction)[2]

This protocol for the synthesis of the trifluoromethyl analogue provides a likely template for the amidation of 2-(trifluoromethoxy)benzoyl chloride.

-

Materials: 2-(Trifluoromethyl)benzoyl chloride (20 g), cold water (20 g), ammonium hydroxide (aqueous ammonia) (19.6 g).[2]

-

Procedure:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-(Trifluoromethyl)benzoyl chloride | 208.56 | 20 | 0.096 |

| Ammonium Hydroxide (28%) | 35.05 | 19.6 | 0.155 |

Yield: Not explicitly stated for this specific protocol.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, a recent 2025 publication on novel N-substituted 4-(trifluoromethoxy)benzamide derivatives provides valuable insights into the potential bioactivity of this class of compounds.

A series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized and evaluated for their antibacterial and anticancer activities.[3]

Antibacterial Activity

Several of the synthesized 4-(trifluoromethoxy)benzamide derivatives exhibited remarkable activity against various pathogenic microorganisms. Notably, compounds 12a and 13a from the study showed good antibacterial activity against Staphylococcus aureus and Escherichia coli.[3]

Anticancer Activity

The same study also screened compounds 12a and 13a for anticancer activity against the A549 human lung cancer cell line. These compounds displayed excellent anticancer activity with the following IC₅₀ values:[3]

| Compound | A549 IC₅₀ (µM) |

| 12a | 19 ± 0.50 |

| 13a | 17 ± 0.5 |

Molecular docking studies in the paper suggest that these compounds may exert their biological effects through strong intercalative interactions with target proteins.[3] While these findings are for the 4-trifluoromethoxy isomer, they provide a strong rationale for investigating the biological potential of this compound and its derivatives.

Caption: Workflow for investigating the biological activity of this compound.

Conclusion

References

Structural analogs and derivatives of 2-(Trifluoromethoxy)benzamide

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of this compound. This core structure is a valuable scaffold in medicinal chemistry and agrochemical research, primarily serving as a synthetic intermediate. The incorporation of the trifluoromethoxy group is a key strategy in drug design, as it often enhances metabolic stability, lipophilicity, and bioavailability of the final compounds[1].

Synthesis of Structural Analogs and Derivatives

The synthesis of derivatives based on the benzamide scaffold is versatile, allowing for the introduction of various functional groups to modulate biological activity. A common approach involves the modification of the amide nitrogen or the aromatic ring.

Synthesis of N-Substituted (Trifluoromethoxy)benzamide Derivatives

A representative synthetic route involves the creation of novel pyrazine-based scaffolds. This multi-step synthesis begins with 4-(trifluoromethoxy)benzoyl chloride and culminates in a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives.

Experimental Protocol: Synthesis of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (Intermediate 5) [2]

-

Step 1: Synthesis of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide (Compound 3): To a solution of 4-(trifluoromethoxy)benzoyl chloride (1 equivalent) in a suitable solvent, 2-aminoethanol (1.1 equivalents) is added at 0 °C. The reaction is stirred for 12 hours at 25 °C to yield compound 3.

-

Step 2: Synthesis of Intermediate 5: Compound 3 is reacted with 2,6-dichloropyrazine (1 equivalent) in the presence of potassium tert-butoxide (1.1 equivalents) in Tetrahydrofuran (THF) (20 mL). The mixture is initially stirred at 0 °C and then for 2 hours at 25 °C to obtain the intermediate N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide (5).

-

Step 3: Synthesis of Final Derivatives (6a-20a): Intermediate 5 is used as a key scaffold. Condensation reactions are carried out between compound 5 and various amine-containing reagents in Dimethyl sulfoxide (DMSO) to yield the final target derivatives.

A generalized workflow for this synthesis is depicted below.

References

Trifluoromethoxy Benzamides: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) benzamides represent a promising class of compounds in medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethoxy and trifluoromethyl groups, such as high electronegativity, metabolic stability, and enhanced lipophilicity, make them valuable moieties in the design of novel therapeutic agents.[1] These characteristics can significantly influence a molecule's biological activity, pharmacokinetic profile, and ability to interact with therapeutic targets.[1] This technical guide provides a comprehensive overview of the preliminary biological activity screening of trifluoromethoxy benzamides, focusing on their potential as anticancer, antibacterial, antifungal, and cholesterol ester transfer protein (CETP) inhibiting agents. Detailed experimental protocols, quantitative biological activity data, and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and development in this area.

Data Presentation

The following tables summarize the quantitative biological activity data for a selection of trifluoromethoxy and trifluoromethyl benzamide derivatives from various studies.

Table 1: Anticancer Activity of Trifluoromethoxy/Trifluoromethyl Benzamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [1] |

| A375 (Melanotic Melanoma) | 25.4 | [1] | |

| HaCaT (Normal Keratinocytes) | 33.5 | [1] | |

| CHO-K1 (Normal Ovary) | 75.5 | [1] | |

| 5c | HeLa (Cervical Cancer) | 17.31 | [2] |

| 9b | MCF-7 (Breast Cancer) | <0.1 | [2] |

| A549 (Lung Cancer) | <0.1 | [2] | |

| 9c | MCF-7 (Breast Cancer) | <0.1 | [2] |

| A549 (Lung Cancer) | <0.1 | [2] | |

| 9e | MCF-7 (Breast Cancer) | 0.12 | [2] |

| A549 (Lung Cancer) | 0.19 | [2] | |

| 9g | A549 (Lung Cancer) | 0.34 | [2] |

Table 2: Antibacterial Activity of Trifluoromethoxy/Trifluoromethyl Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| A3 | Bacillus subtilis | - | 101 | [3] |

| B3 | Bacillus subtilis | - | <95 | [3] |

| 9 | Mycobacterium smegmatis | Zone Ratio: 0.62 | - | [4] |

| Staphylococcus aureus | Zone Ratio: 0.44 | - | [4] |

Table 3: Antifungal Activity of Trifluoromethoxy/Trifluoromethyl Benzamide Derivatives

| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| A1 | Candida albicans | 18.03 ± 0.01 | - | [3] |

| Aspergillus niger | 20.03 ± 0.02 | - | [3] | |

| B1 | Candida albicans | 19.09 ± 0.01 | - | [3] |

| Aspergillus niger | 21.04 ± 0.01 | - | [3] | |

| A3 | Candida albicans | 26.46 ± 0.04 | < Standard | [3] |

| Aspergillus niger | 29.43 ± 0.30 | < Standard | [3] | |

| B3 | Candida albicans | - | < Standard | [3] |

| Aspergillus niger | - | < Standard | [3] | |

| 7a | Colletotrichum acutatum | Strongest in set | - | [5] |

| Phomopsis viticola | Strongest in set | - | [5] |

Table 4: CETP Inhibitory Activity of Trifluoromethyl Benzamides

| Compound ID | CETP Inhibition | IC₅₀ (µM) | Reference |

| 9c | Potential CETP Inhibitory Activity | 1.03 | |

| 9a | Effective CETP Inhibitor | 1.36 | |

| 9b | Effective CETP Inhibitor | 0.69 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of Trifluoromethoxy Benzamides

A common method for the synthesis of benzamide derivatives involves the reaction of a corresponding acid chloride with an amine.

-

Step 1: Preparation of the Acid Chloride: 4-(Trifluoromethoxy)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, to form 4-(trifluoromethoxy)benzoyl chloride. The reaction is typically stirred at room temperature or refluxed until completion. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Step 2: Amide Formation: The resulting 4-(trifluoromethoxy)benzoyl chloride is dissolved in an appropriate solvent (e.g., DCM, tetrahydrofuran). A primary or secondary amine is then added, often in the presence of a base like triethylamine (Et₃N) or pyridine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature or heated as needed.

-

Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by techniques such as recrystallization or column chromatography on silica gel to yield the pure trifluoromethoxy benzamide derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The trifluoromethoxy benzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then made in the cell culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration used for the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition and Incubation: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antibacterial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to the test compounds.

-

Inoculum Preparation: A standardized bacterial suspension is prepared by inoculating a few colonies of the test bacterium into a sterile broth and incubating until the turbidity matches a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Application of Test Compounds: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the trifluoromethoxy benzamide derivatives. The impregnated disks are then placed on the surface of the inoculated agar plate. A disk impregnated with the solvent serves as a negative control, and a disk with a standard antibiotic is used as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.

In Vitro Antifungal Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungi.

-

Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth.

-

Serial Dilution of Compounds: The trifluoromethoxy benzamide derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungi with no compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 28-35°C for 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein.

-

Reagent Preparation: A fluorometric CETP assay kit is typically used. Reagents, including a donor molecule with a self-quenched fluorescent lipid and an acceptor molecule, are prepared according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, the CETP enzyme, assay buffer, and various concentrations of the trifluoromethoxy benzamide inhibitor are added. Controls include a no-inhibitor control and a no-enzyme control.

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the donor and acceptor molecules to all wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time (e.g., 1-3 hours) at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm.[6] As CETP transfers the fluorescent lipid from the donor to the acceptor, the fluorescence quenching is relieved, leading to an increase in fluorescence.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Cholesteryl Ester Transfer Protein (CETP) Inhibition Pathway

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 亞旭生物科技 [abscience.com.tw]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(Trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-(Trifluoromethoxy)benzamide (CAS No. 127979-74-2). The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting. All quantitative data is summarized in structured tables for clarity and rapid reference.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

| May cause an allergic skin reaction | - | GHS07 | - | H317: May cause an allergic skin reaction.[2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 127979-74-2 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.14 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | 153-155°C | [2] |

| Storage Temperature | Room temperature |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize risk.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Protection Type | Required Equipment | Specifications & Remarks |

| Eye & Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a risk of splashing. | Must conform to EN166 (EU) or NIOSH (US) standards. |

| Hand Protection | Chemical-resistant gloves. | Compatible materials include nitrile rubber. Inspect gloves prior to use. |

| Skin & Body Protection | Laboratory coat. | Ensure it is clean and buttoned to provide maximum protection. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 respirator or equivalent is recommended. | Ensure proper fit and use. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

First-Aid Measures

The following table summarizes the recommended first-aid measures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |

Accidental Release and Disposal Measures

Accidental Release

In the event of a spill, follow these steps:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3.1).

-

Avoid dust formation.

-

Sweep up the spilled material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with soap and water.

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Toxicological Information and Signaling Pathways

Detailed toxicological studies and specific signaling pathways for this compound are not extensively documented in publicly available literature. The primary health effects, as indicated by its hazard classifications, are irritation to the skin, eyes, and respiratory system, and the potential for allergic skin reactions.[1][2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to emergencies.

Caption: General workflow for handling this compound.

Caption: First-aid response logic for chemical exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

Solubility profile of 2-(Trifluoromethoxy)benzamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(Trifluoromethoxy)benzamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the structurally related parent compound, benzamide, to provide an illustrative example. Furthermore, detailed experimental protocols for determining solubility through established methods such as the shake-flask technique, gravimetric analysis, and High-Performance Liquid Chromatography (HPLC) are provided. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound and similar compounds in their own laboratory settings.

Introduction

This compound is a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. The trifluoromethoxy group can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and, critically, its solubility. Solubility is a fundamental parameter in drug discovery and development, impacting bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore essential for its successful development.

This guide outlines the current understanding of the solubility of benzamide derivatives and provides detailed protocols for the experimental determination of the solubility of this compound.

Estimated Solubility Profile

Table 1: Solubility of Benzamide in Various Solvents

The following table summarizes the mole fraction solubility of benzamide in a range of common organic solvents at different temperatures. This data is presented as a surrogate to illustrate the expected trends and magnitudes of solubility for a benzamide core structure. The solubility of benzamide generally increases with temperature.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |

| Methanol | 283.15 | 158.3 |

| 298.15 | 243.1 | |

| 313.15 | 358.9 | |

| 323.15 | 460.2 | |

| Ethanol | 283.15 | 89.2 |

| 298.15 | 143.5 | |

| 313.15 | 221.4 | |

| 323.15 | 289.7 | |

| Acetone | 283.15 | 140.1 |

| 298.15 | 205.6 | |

| 313.15 | 289.4 | |

| 323.15 | 370.5 | |

| Ethyl Acetate | 283.15 | 32.4 |

| 298.15 | 50.1 | |

| 313.15 | 74.8 | |

| 323.15 | 98.6 | |

| Acetonitrile | 283.15 | 19.8 |

| 298.15 | 32.7 | |

| 313.15 | 51.9 | |

| 323.15 | 71.3 | |

| 1-Butanol | 283.15 | 45.3 |

| 298.15 | 70.8 | |

| 313.15 | 106.2 | |

| 323.15 | 141.5 | |

| Isopropanol | 283.15 | 55.6 |

| 298.15 | 89.1 | |

| 313.15 | 136.4 | |

| 323.15 | 182.7 | |

| Toluene | 288.15 | - |

| Chloroform | 288.15 | - |

| Water | 283.15 | 1.1 |

| 298.15 | 1.8 | |

| 313.15 | 2.9 | |

| 323.15 | 4.3 |

Note: The solubility of this compound will differ from that of benzamide due to the presence of the trifluoromethoxy group.

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, established experimental methods should be employed. The following sections provide detailed protocols for the shake-flask method, gravimetric analysis, and HPLC-based determination.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, water)

-

Vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration.[4] Care must be taken to avoid any temperature change during this step.

-

Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.

Gravimetric Analysis

Gravimetric analysis is a direct and accurate method for determining solubility, particularly when a pure, non-volatile solute is used.[7][8][9]

Objective: To determine the mass of dissolved this compound in a known mass or volume of a saturated solution.

Materials:

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying to Constant Weight: Dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive weighings are within an acceptable tolerance.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[10][11][12]

Objective: To quantify the concentration of this compound in a saturated solution using HPLC with UV detection.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

-

Reference standard of this compound

-

Saturated solution of this compound

Procedure:

-

Method Development and Validation: Develop an HPLC method capable of separating this compound from any potential impurities. The method should be validated for linearity, accuracy, and precision.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Take an aliquot of the clear, filtered saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Then, factor in the dilution to determine the original concentration of the saturated solution, which represents the solubility.

Conclusion

While direct, quantitative solubility data for this compound is currently scarce in the public domain, this technical guide provides a framework for its determination. By utilizing the illustrative data for benzamide and applying the detailed experimental protocols for the shake-flask method, gravimetric analysis, or HPLC, researchers can confidently and accurately measure the solubility profile of this compound. A thorough understanding of its solubility in a range of solvents is a critical step in advancing the research and development of this compound for its potential applications.

References

- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. mdpi.com [mdpi.com]

- 11. 小分子高效液相色谱 [sigmaaldrich.com]

- 12. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzamide: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for producing 2-(trifluoromethoxy)benzamide, a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This document provides a detailed overview of the key starting materials, experimental protocols, and quantitative data associated with the most viable synthetic routes.

Core Synthetic Strategies

The synthesis of this compound can be approached from several key starting materials, each with distinct advantages in terms of accessibility, efficiency, and scalability. The most prominent routes originate from:

-

2-(Trifluoromethoxy)benzoic Acid: A direct and highly efficient route involving the formation of an amide bond.

-

2-(Trifluoromethoxy)benzonitrile: A common pathway that relies on the hydrolysis of a nitrile functional group.

-

2,3-Dichlorobenzotrifluoride: A multi-step industrial route suitable for large-scale synthesis.

-

2-Hydroxybenzamide (Salicylamide): A potential, though less direct, route requiring the introduction of the trifluoromethoxy group onto a pre-existing aromatic scaffold.

The following sections provide detailed experimental protocols and data for these primary synthetic strategies.

Route 1: Amidation of 2-(Trifluoromethoxy)benzoic Acid

This is arguably the most straightforward approach, beginning with the readily available 2-(trifluoromethoxy)benzoic acid. The conversion to the corresponding benzamide can be achieved through two primary methods: activation with a coupling agent or conversion to an acyl chloride intermediate.

Method 1a: Amidation using Peptide Coupling Agents

Peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used for efficient amide bond formation under mild conditions.

-

Reaction Setup: To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are added HOBt (1.2 eq) and the amine source, such as ammonium chloride (NH₄Cl, 2.0 eq).

-

Coupling Reaction: The mixture is cooled to 0 °C, and EDC hydrochloride (1.2 eq) is added portion-wise. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq) is then added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Method 1b: Formation via Acyl Chloride Intermediate

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amination.

-

Acyl Chloride Formation: 2-(trifluoromethoxy)benzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the evolution of gas ceases. Excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 2-(trifluoromethoxy)benzoyl chloride.

-

Amination: The crude acyl chloride is dissolved in an anhydrous, inert solvent (e.g., DCM) and cooled in an ice bath. Aqueous ammonia or ammonia gas is then carefully introduced into the solution.

-

Reaction and Isolation: The reaction mixture is stirred until completion (monitored by TLC). The resulting solid is collected by filtration, washed with cold water to remove ammonium salts, and dried to afford this compound.

Synthetic Workflow: Amidation of 2-(Trifluoromethoxy)benzoic Acid

Route 2: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile

The hydrolysis of a nitrile offers a reliable method for the preparation of primary amides. This route is particularly useful if 2-(trifluoromethoxy)benzonitrile is a more accessible starting material.

Experimental Protocol (Adapted from a similar substrate)[2]

-

Reaction Setup: 2-(trifluoromethyl)benzonitrile (1.0 eq) is added to an aqueous solution of sodium hydroxide (NaOH, 1.2 eq).

-

Hydrolysis: The mixture is heated to 100 °C and stirred for 2-4 hours. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

-

Isolation: The reaction solution is cooled to room temperature, which typically results in the precipitation of a white solid.

-

Purification: The solid product is collected by suction filtration, washed with cold water, and dried to yield 2-(trifluoromethyl)benzamide.

Quantitative Data for Nitrile Hydrolysis[2]

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 2-Trifluoromethylbenzonitrile | NaOH, Water | 100 | 2 | 89.9 | 98.8 |

Synthetic Workflow: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile

Route 3: Multi-step Synthesis from 2,3-Dichlorobenzotrifluoride

For industrial-scale production, a multi-step synthesis starting from a readily available bulk chemical like 2,3-dichlorobenzotrifluoride (a trifluoromethyl-containing analogue) is often employed. This route, as detailed in patent literature, involves several key transformations.[1]

Key Experimental Steps[2]

-

Fluorination: 2,3-Dichlorobenzotrifluoride is treated with a fluorinating agent in a suitable solvent to produce 2-fluoro-3-chlorobenzotrifluoride.

-

Cyanation: The resulting compound undergoes a cyanation reaction, where the chloro group is substituted with a cyanide group to yield 2-chloro-6-trifluoromethylbenzonitrile.

-

Hydrogenation/Dechlorination: The 2-chloro-6-trifluoromethylbenzonitrile is then subjected to catalytic hydrogenation to remove the remaining chlorine atom, affording 2-trifluoromethylbenzonitrile.

-

Hydrolysis: The final step is the hydrolysis of the nitrile group to the amide, as described in Route 2.

Quantitative Data for Multi-step Synthesis[2]

| Step | Key Reagents | Product | Yield (%) | Purity (%) |

| Cyanation | Cyaniding agent | 2-Chloro-6-trifluoromethylbenzonitrile | 87.2 | 97.8 (GC) |

| Hydrolysis | NaOH, Water | 2-Trifluoromethylbenzamide | 89.9 | 98.8 (HPLC) |

| Overall | - | 2-Trifluoromethylbenzamide | ~67.5 | 98.8 (HPLC) |

Synthetic Workflow: From 2,3-Dichlorobenzotrifluoride

Route 4: Trifluoromethoxylation of 2-Hydroxybenzamide (Hypothetical Route)

A conceptually plausible but less-documented route involves the direct trifluoromethoxylation of the phenolic hydroxyl group of 2-hydroxybenzamide (salicylamide). This approach is attractive as it utilizes a simple and inexpensive starting material. However, the direct introduction of the trifluoromethoxy group can be challenging.

General Methodology for Phenol Trifluoromethoxylation

Recent advances have provided methods for the O-trifluoromethylation of phenols, often proceeding through a two-step sequence involving the formation of a xanthate intermediate followed by a desulfurization-fluorination reaction.

-

Xanthate Formation: 2-Hydroxybenzamide would be reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., potassium carbonate) in a solvent like acetonitrile to form the corresponding xanthate.

-

Trifluoromethoxylation: The isolated xanthate intermediate would then be treated with a fluorinating agent such as XtalFluor-E ([Et₂NSF₂]BF₄) in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to yield this compound.

This route remains to be demonstrated for this specific substrate and would require significant optimization to manage potential side reactions involving the amide functionality.

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, the benzamide scaffold, particularly when substituted with trifluoromethoxy groups, is of significant interest in drug discovery. For instance, derivatives of 4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their biological activities.[2]